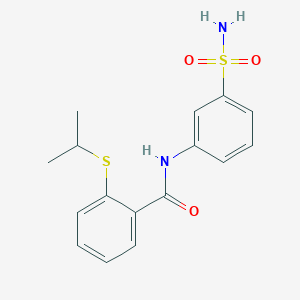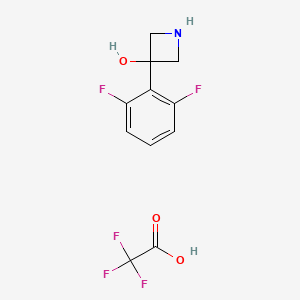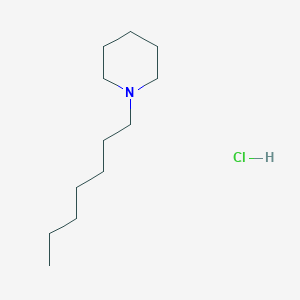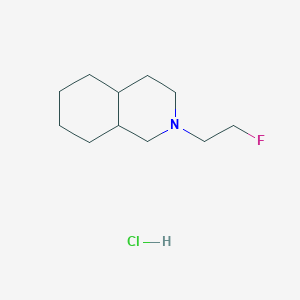![molecular formula C11H21ClFN B7420020 2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B7420020.png)
2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoroethyl)-2-azaspiro[45]decane;hydrochloride is a chemical compound that belongs to the class of spiro compounds Spiro compounds are characterized by a unique twisted structure where two or more rings are linked together by one common atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This domino reaction forms three carbon-carbon bonds and results in the highly regioselective formation of the spiro scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned reaction conditions, ensuring high yield and purity through optimized reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides and nucleophiles are commonly used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Buspirone Hydrochloride: This compound, also a spiro derivative, is used as an anxiolytic agent.
8-Azaspiro[4.5]decane-7,9-dione: Known for its use in pharmaceutical applications, particularly as a precursor in drug synthesis.
Uniqueness
2-(2-Fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride stands out due to its unique structural features and potential applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its promising biological activity make it a compound of significant interest for further research and development.
Properties
IUPAC Name |
2-(2-fluoroethyl)-2-azaspiro[4.5]decane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FN.ClH/c12-7-9-13-8-6-11(10-13)4-2-1-3-5-11;/h1-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDKILFBVYEQQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(C2)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-4-[1-[2-(2-methylimidazol-1-yl)ethyl]pyrrolidin-3-yl]piperazine](/img/structure/B7419943.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419946.png)
![N-(3-chloro-4-methylphenyl)-2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7419948.png)
![1-[(4-Methoxypyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419952.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7419969.png)
![N-[1-(2-cyano-3-fluorophenyl)pyrazol-3-yl]-1-(3-methylphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7419990.png)
![(2S)-1-[2-fluoro-5-(trifluoromethyl)benzoyl]piperidine-2-carboxylic acid](/img/structure/B7419997.png)

![N-[(3-chlorophenyl)methyl]-N-ethylethanamine;hydrochloride](/img/structure/B7420011.png)

![2,2,2-Trifluoroacetic acid;1-[[3-(trifluoromethyl)phenyl]methyl]indole-2-carboxylic acid](/img/structure/B7420027.png)
![8-(2-Fluoroethyl)-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B7420034.png)

